![molecular formula C10H14BN3O4 B14863791 1-[5-(Dihydroxyboryl)pyrimidin-2-YL]piperidine-3-carboxylic acid](/img/structure/B14863791.png)
1-[5-(Dihydroxyboryl)pyrimidin-2-YL]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Dihydroxyboryl)pyrimidin-2-YL]piperidine-3-carboxylic acid is a compound with the molecular formula C10H14BN3O4 and a molecular weight of 251.05 g/mol . This compound features a piperidine ring, a pyrimidine ring, and a boronic acid group, making it a unique and versatile molecule in various fields of scientific research.
Preparation Methods
The synthesis of 1-[5-(Dihydroxyboryl)pyrimidin-2-YL]piperidine-3-carboxylic acid involves several steps, typically starting with the preparation of the piperidine and pyrimidine precursors. The boronic acid group is then introduced through a series of reactions, including borylation. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
1-[5-(Dihydroxyboryl)pyrimidin-2-YL]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-[5-(Dihydroxyboryl)pyrimidin-2-YL]piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-[5-(Dihydroxyboryl)pyrimidin-2-YL]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
1-[5-(Dihydroxyboryl)pyrimidin-2-YL]piperidine-3-carboxylic acid can be compared with other boronic acid-containing compounds, such as:
Phenylboronic acid: Commonly used in organic synthesis and as a sensor for sugars.
Bortezomib: A boronic acid-containing drug used in cancer therapy.
Boronic acid pinacol ester: Used in Suzuki coupling reactions for the synthesis of biaryl compounds.
The uniqueness of this compound lies in its combination of the piperidine and pyrimidine rings with the boronic acid group, providing a versatile scaffold for various applications in research and industry .
Properties
Molecular Formula |
C10H14BN3O4 |
|---|---|
Molecular Weight |
251.05 g/mol |
IUPAC Name |
1-(5-boronopyrimidin-2-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H14BN3O4/c15-9(16)7-2-1-3-14(6-7)10-12-4-8(5-13-10)11(17)18/h4-5,7,17-18H,1-3,6H2,(H,15,16) |
InChI Key |
TZENWPQPNXSBMU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCCC(C2)C(=O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14863712.png)
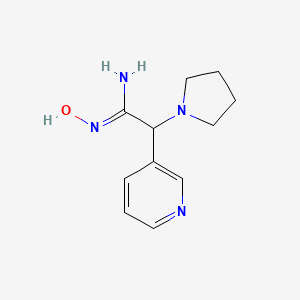
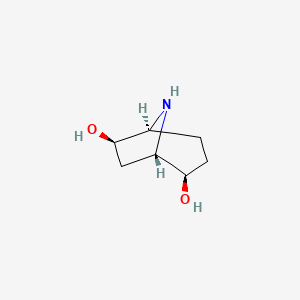
![4-Chloro-2,3-diazabicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B14863735.png)
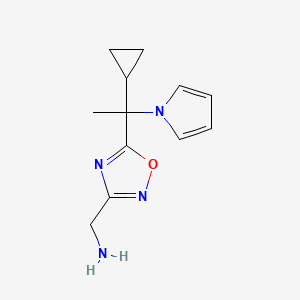

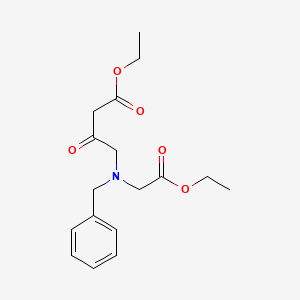
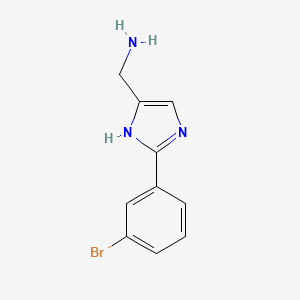

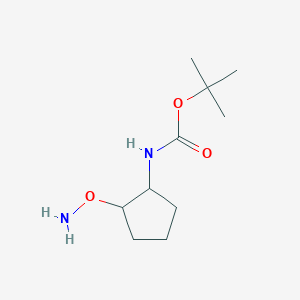



![[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B14863786.png)
